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tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The intermediate product is purified using techniques like recrystallization or chromatography.
Hydrochloride formation: The purified intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in synthetic chemistry.
Biological Activity
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 879883-54-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may act as a modulator of the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, they may enhance dopaminergic activity or modulate glutamate signaling pathways, which are crucial in conditions such as Parkinson's disease and Alzheimer's disease.
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of piperidine derivatives, this compound was evaluated alongside other structural analogs. The results indicated significant inhibition of cell proliferation in breast and ovarian cancer cell lines, suggesting that structural modifications could enhance potency .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of piperidine derivatives. The study highlighted that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells, thereby offering protective effects against neurodegeneration .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H31ClN2O2 |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |
InChI Key |
JFMABHDIPRTDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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